5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

X-ray crystallography conformational analysis hydrogen bonding

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 64096-89-5) is a halogenated heterocyclic building block belonging to the 5-amino-pyrazole-4-carbonitrile class. It features a 2-chlorophenyl substituent at the N1 position, an amino group at C5, and a nitrile at C4.

Molecular Formula C10H7ClN4
Molecular Weight 218.64 g/mol
CAS No. 64096-89-5
Cat. No. B1281251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
CAS64096-89-5
Molecular FormulaC10H7ClN4
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)Cl
InChIInChI=1S/C10H7ClN4/c11-8-3-1-2-4-9(8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
InChIKeyFAKNEJZRRRHJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 64096-89-5): Key Procurement and Differentiation Metrics


5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 64096-89-5) is a halogenated heterocyclic building block belonging to the 5-amino-pyrazole-4-carbonitrile class. It features a 2-chlorophenyl substituent at the N1 position, an amino group at C5, and a nitrile at C4. Its solid-state structure has been confirmed by single-crystal X-ray diffraction (monoclinic, space group P21/c), with a dihedral angle of 69.48° between the pyrazole and benzene rings [1]. The compound is commercially available at 97% purity as a white to tan powder or crystalline solid, with a melting point of 136–140 °C and a molecular weight of 218.64 g/mol .

Why 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile Cannot Be Substituted by Generic Analogs


While numerous 5-amino-1-aryl-1H-pyrazole-4-carbonitrile congeners exist, the ortho-chlorine substitution pattern on the phenyl ring of this compound dictates a unique conformational and electrostatic profile critical for downstream reactivity and molecular recognition. The single-crystal structure reveals a non-planar geometry (69.48° dihedral angle) and a specific hydrogen-bonding network involving the amino group [1]. In the context of fragment-based drug discovery, this precise substitution pattern enabled crystallographically validated binding to the bromodomain of BRD1 (PDB ID: 5PNY), where the chlorine atom occupies a distinct halogen-binding pocket [2]. Generic replacement with meta- or para-chloro isomers, or with unsubstituted phenyl analogs, would alter the vector of the halogen bond and the shape complementarity of the scaffold, fundamentally compromising the binding mode confirmed by co-crystal structures [2].

Quantitative Comparative Evidence: 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile vs. Closest Analogs


Conformational and H-Bond Geometry vs. 3-Chlorophenyl and 4-Chlorophenyl Regioisomers

Single-crystal X-ray diffraction of the target compound (space group P21/c) reveals a dihedral angle of 69.48° between the pyrazole core and the ortho-chlorophenyl ring, with two N—H···N hydrogen bonds [1]. While no published single-crystal structures are available for the 3-chlorophenyl or 4-chlorophenyl isomers, the ortho-substitution forces a sterically constrained non-planar conformation that alters both the spatial orientation of the chlorine atom and the amino group's H-bond donor geometry. In contrast, para-substituted analogs are expected to adopt a more co-planar arrangement, as observed in related 5-amino-1-(4-substituted-phenyl)pyrazole-4-carbonitrile structures [1]. This conformational distinction directly affects molecular recognition, as demonstrated by the target compound's validated binding pose in BRD1 (PDB 5PNY), where the ortho-chlorine engages a specific halogen-binding sub-pocket [2].

X-ray crystallography conformational analysis hydrogen bonding

Crystallographically Validated BRD1 Bromodomain Binding vs. In-Class 5-Amino-pyrazole-4-carbonitrile Congeners

This compound (designated N10174a, PDB Ligand ID 8S1) was identified as a fragment hit in a PanDDA (Pan-Dataset Density Analysis) crystallographic screen against the bromodomain of BRD1 at 1.48 Å resolution [1]. The PanDDA methodology extracts low-occupancy bound states from conventionally uninterpretable electron density, providing direct crystallographic evidence of binding [1]. Among the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile fragments screened, only the 2-chlorophenyl derivative yielded a clearly resolved bound-state event in BRD1, as deposited in the PDB (5PNY). By contrast, unsubstituted phenyl, 3-chlorophenyl, and 4-chlorophenyl derivatives did not produce comparable bound-state density in this screening campaign (inferred from the absence of corresponding PDB depositions in the same PanDDA group) [1]. This demonstrates that the ortho-chlorine substitution is a key determinant of BRD1 bromodomain recognition within this fragment series.

fragment-based drug discovery bromodomain BRD1 PanDDA

Synthetic Utility as Purine Antagonist Precursor vs. Non-Halogenated Analogs

This compound is an established starting material for constructing 1-(2-chlorophenyl)-4-substituted pyrazolo[3,4-d]pyrimidines, a scaffold class explored as potential purine antagonists [1]. The ortho-chlorine substituent serves a dual purpose: it provides a synthetic handle for further diversification via cross-coupling reactions, and it mimics the chlorine substitution pattern found in several approved purine-targeting drugs. In the original synthetic route described by Cheng & Robins (1956), the 5-amino-4-carbonitrile core undergoes cyclization with formamide or related one-carbon donors to yield the pyrazolo[3,4-d]pyrimidine ring system. The ortho-chloro substituent accelerates this cyclization relative to unsubstituted phenyl or 4-chlorophenyl congeners through steric promotion of the reactive conformation [1]. This enhanced reactivity provides a practical advantage in medicinal chemistry campaigns, where higher yields and shorter reaction times directly impact procurement economics and project timelines.

medicinal chemistry purine antagonist pyrazolo[3,4-d]pyrimidine synthesis

Optimal Procurement-Driven Application Scenarios for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile


Structure-Guided Fragment Elaboration Targeting BRD1 Bromodomain

This compound is the optimal starting fragment for programs aiming to develop selective BRD1 bromodomain inhibitors via structure-based design. The validated co-crystal structure (PDB 5PNY, 1.48 Å resolution) provides atomic-level detail on the binding mode, with the ortho-chlorine occupying a halogen-binding pocket and the nitrile group forming a key hydrogen bond [1]. Medicinal chemistry teams can use this structural information to design focused libraries around the 2-chlorophenyl scaffold while retaining the core pyrazole-4-carbonitrile hinge-binding motif. Procurement of this specific regioisomer ensures consistency with the published crystallographic data, which cannot be guaranteed with meta- or para-chloro substitutes [1].

Synthesis of 1-(2-Chlorophenyl)-Substituted Pyrazolo[3,4-d]pyrimidine Libraries

As a precursor to pyrazolo[3,4-d]pyrimidines, this compound enables efficient one-step cyclization to a scaffold with established purine antagonist potential [2]. The ortho-chlorine substitution promotes the reactive conformation needed for cyclization, providing a practical yield advantage over non-ortho-substituted analogs. This makes the compound a cost-effective choice for medicinal chemistry laboratories synthesizing purine-mimetic libraries for kinase or adenosine receptor target screens [2].

Halogen-Bonding Fragment Sets for Crystallographic Screening

The ortho-chlorophenyl group in this compound engages in specific halogen-bonding interactions, as validated in the BRD1 co-crystal structure. Fragment screening campaigns against bromodomains or other acetyl-lysine reader domains can include this compound as a member of a focused halogen-bonding fragment set. Its confirmed ability to produce interpretable bound-state electron density in PanDDA experiments [1] makes it a reliable positive control for crystallographic fragment screening workflows, reducing the risk of false negatives in soaking experiments.

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